Compound Description: N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA) is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5) []. It potentiates threshold responses to glutamate in fluorometric Ca2+ assays 7- to 8-fold with EC50 values in the 400 to 800 nM range []. In electrophysiological studies of brain slice preparations, CPPHA has been shown to potentiate N-methyl-D-aspartate (NMDA) receptor currents in the CA1 region of hippocampal slices induced by threshold levels of (R,S)-3,5-dihydroxyphenylglycine (DHPG), while having no effect on these currents by itself []. Additionally, CPPHA has shown to potentiate mGluR5-mediated DHPG-induced depolarization of rat subthalamic nucleus neurons [].
Relevance: While not a direct structural analog, CPPHA, like the target compound 2-(4-bromophenoxy)-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide, demonstrates activity at mGluR5, a target relevant to the treatment of central nervous system disorders []. This suggests a potential shared pharmacophore element or mechanism of action, making it a relevant compound for comparative analysis.
Relevance: NCFP, a member of the CPPHA series, shares structural similarities with 2-(4-bromophenoxy)-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide, including a substituted phenyl ring linked to a heterocyclic moiety []. Understanding the structure-activity relationship of NCFP within the context of mGluR5 modulation can provide insights into potential modifications of 2-(4-bromophenoxy)-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide for improved activity or selectivity.
Compound Description: 4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29) is a highly potent analog of 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) []. VU-29 binds to the MPEP site on mGluR5 with high affinity []. In whole-cell patch-clamp studies in midbrain slices, VU-29 has demonstrated selective potentiation of mGluR5-mediated responses in midbrain neurons, while not affecting mGluR1-mediated responses [].
2-Chloro-N(6)-cyclopentyladenosine (CCPA)
Compound Description: 2-Chloro-N(6)-cyclopentyladenosine (CCPA) is a potent adenosine A(1) receptor agonist that acts as a moderately potent antagonist of the human A(3) adenosine receptor []. CCPA competitively antagonizes the effects of agonist 2-chloro-N(6)-(3-iodobenzyl)-5'-N-methylcarbamoyladenosine (Cl-IB-MECA) with a K(B) value of 5.0 nM []. It does not induce phosphoinositide turnover or affect binding of the A(3) antagonist radioligand 8-ethyl-4-methyl-2-phenyl-(8R)-4,5,7,8-tetrahydro-1H-imidazo[2.1-i]purin-5-one ([3H]PSB-11) [].
Relevance: Although structurally dissimilar to 2-(4-bromophenoxy)-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide, CCPA's activity at adenosine receptors highlights the potential for developing compounds targeting different receptor families for treating central nervous system disorders []. It showcases the importance of exploring diverse pharmacological targets in drug discovery.
Compound Description: 4-Methyl-2-phenyl-7-isopropyl-1,3-benzoxazol-5-ol (Compound 1) is a biologically active benzoxazole derivative whose crystal structure has been determined using X-ray single-crystal diffraction and analyzed using DFT calculations []. The crystal structure is stabilized by both intra- and intermolecular hydrogen bonds, including an intermolecular O–H···N hydrogen bond that generates an N3 chain motif []. DFT calculations indicate a HOMO-LUMO energy gap of 4.26 eV, suggesting moderate chemical reactivity [].
Relevance: Compound 1 shares the core benzoxazole scaffold with 2-(4-bromophenoxy)-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide, highlighting the structural basis for potential biological activity of benzoxazole derivatives []. Understanding the structural features and electronic properties of related benzoxazoles can inform the design of new compounds with desirable pharmacological profiles.
Compound Description: 2-(2-Hydroxynaphtalen-1-yl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol (Compound 2) is another biologically active benzoxazole derivative whose crystal structure and DFT calculations have been reported []. It exhibits a lower HOMO-LUMO energy gap of 3.80 eV compared to Compound 1, indicating potentially higher chemical reactivity []. Its crystal structure is stabilized by both intra- and intermolecular hydrogen bonds, with an intermolecular O–H···N hydrogen bond generating an O7 chain motif [].
Relevance: Compound 2, like 2-(4-bromophenoxy)-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide, contains a substituted benzoxazole core []. The presence of a naphthyl substituent in Compound 2 provides a contrasting structure to the phenyl substituent in the target compound, allowing for comparative analysis of the effects of different aromatic substituents on biological activity and physicochemical properties.
Compound Description: 2-(4-Chlorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol (Compound 3), similar to Compounds 1 and 2, is a biologically active benzoxazole derivative that has been structurally characterized []. It displays a HOMO-LUMO energy gap of 4.12 eV, suggesting reactivity between that of Compounds 1 and 2 []. The crystal structure of Compound 3 is also stabilized by intra- and intermolecular hydrogen bonds, with an intermolecular O–H···N hydrogen bond contributing to an O7 chain motif [].
Relevance: The presence of a chlorophenyl substituent in Compound 3, compared to the bromophenoxy substituent in 2-(4-bromophenoxy)-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide, offers a direct comparison of the effects of halogen substitution and different linker groups on the benzoxazole core []. This comparison can contribute to understanding the structure-activity relationship of benzoxazole derivatives and guide the design of new analogs with improved pharmacological properties.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.